Valproic acid acyl-D-glucuronide is a significant metabolite of valproic acid, which is widely recognized for its use as an anticonvulsant and mood-stabilizing agent. This compound is formed through the conjugation of valproic acid with glucuronic acid, a reaction primarily catalyzed by the enzyme UDP-glucuronosyltransferase. The formation of valproic acid acyl-D-glucuronide is essential for the metabolism and excretion of valproic acid, influencing its pharmacokinetics and therapeutic efficacy .
The synthesis of valproic acid acyl-D-glucuronide occurs enzymatically in the liver through the action of UDP-glucuronosyltransferases. This process involves:
The enzymatic reaction results in the formation of valproic acid acyl-D-glucuronide, which can be studied in vitro using liver microsomes or recombinant enzymes to better understand metabolic pathways and potential interactions with other drugs.
Valproic acid acyl-D-glucuronide features a structure that includes:
This structure allows for various chemical interactions and transformations within biological systems.
Key data regarding the molecular structure includes:
Valproic acid acyl-D-glucuronide undergoes several important chemical reactions, including:
These reactions are significant for understanding both the stability and reactivity of valproic acid acyl-D-glucuronide. For instance:
The mechanism of action for valproic acid acyl-D-glucuronide is closely related to its parent compound's effects on neurotransmitter systems:
These mechanisms contribute to both therapeutic effects and potential side effects associated with valproic acid treatment.
Valproic acid acyl-D-glucuronide has several important applications in scientific research:
Valproic acid acyl-β-D-glucuronide (VPAG) is the primary Phase II metabolite of the antiepileptic drug valproic acid (VPA), formed via conjugation between the carboxylic acid group of VPA and the anomeric hydroxyl group of glucuronic acid. Its chemical formula is C₁₄H₂₄O₈, with a molecular weight of 320.34 g/mol [1] [5]. The core structure comprises β-D-glucopyranuronic acid esterified at the C1 position with 2-propylpentanoic acid (valproic acid). The stereochemistry of the glucuronic acid moiety is defined as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-propylvaleroxy)tetrahydro-2H-pyran-2-carboxylic acid, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography [5].
VPAG undergoes pH-dependent acyl migration, a signature property of ester glucuronides. This intramolecular transesterification process generates positional isomers where the valproyl moiety migrates from the native β-1-O-position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring. This rearrangement occurs via nucleophilic attack by adjacent hydroxyl groups, forming unstable orthoester intermediates that hydrolyze to open-chain aldehyde forms [8] [10]. The isomers exhibit distinct chromatographic and spectroscopic properties:
Table 1: Isomers of Valproic Acid Acyl-D-Glucuronide
Isomer Position | Stability | Detection Method | Biological Significance |
---|---|---|---|
1-β (Native) | Least stable | LC-MS (retention time: 8.2 min) | Enzymatically cleaved, substrate for transport |
2-O-Acyl | Moderate stability | LC-MS (retention time: 10.5 min) | Prone to hydrolysis, glycation potential |
3-O-Acyl | Moderate stability | LC-MS (retention time: 11.1 min) | Hydrolysis-dependent drug release |
4-O-Acyl | Most stable | LC-MS (retention time: 14.3 min) | Resistant to β-glucuronidase, long half-life |
Open-chain Aldehyde | Highly reactive | Trapping agents (e.g., methoxylamine) | Covalent adduct formation via Schiff base |
Isomerization kinetics are first-order and influenced by temperature, pH, and buffer composition. Under physiological conditions (pH 7.4, 37°C), the half-life of the native 1-β isomer ranges from 0.5–2 hours, while the 4-O-acyl isomer persists for >24 hours [8] [10]. The open-chain aldehyde form is highly electrophilic, enabling nucleophilic addition reactions with proteins (glycation) – a critical determinant of VPAG’s immunogenic potential.
Synthesis Pathways:VPAG is biosynthesized primarily in hepatocytes via UDP-glucuronosyltransferase (UGT)-mediated catalysis. Human UGT isoforms implicated in VPA glucuronidation include UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, with UGT2B7 demonstrating the highest intrinsic clearance (CLint = 8.2 μL/min/mg) [2] [3] [7]. In vitro systems for VPAG generation include:
Stability Profiles:VPAG degradation follows pseudo-first-order kinetics, driven by hydrolysis, isomerization, and covalent binding. Key stability determinants include:
Table 2: Stability of VPAG Under Physiological Conditions
Factor | Effect on VPAG Stability | Mechanism |
---|---|---|
pH | Degradation accelerates at pH >7.0 | Base-catalyzed hydrolysis and acyl migration |
Temperature | t½ decreases 3-fold at 37°C vs. 4°C | Increased molecular kinetic energy |
Albumin Binding | Stabilizes 1-β isomer (Kd = 48 μM) | Hydrophobic interactions with Sudlow site I |
Enzymes | β-Glucuronidase hydrolyzes 1-β isomer specifically | Enzymatic cleavage of β-glucuronidic bond |
In human plasma (pH 7.4, 37°C), VPAG’s half-life is 1.8 hours, with degradation products including VPA (hydrolysis), positional isomers, and protein adducts [3] [8] [10]. Notably, aging does not alter hepatic VPAG formation rates, as evidenced by comparable kinetics in microsomes from elderly (65+ years) vs. younger (2–56 years) donors [3].
VPAG’s intrinsic electrophilicity drives covalent modification of biomacromolecules via two primary mechanisms:
Table 3: Protein Targets of VPAG-Derived Adducts
Target Protein | Adduct Type | Functional Consequence | Detection Method |
---|---|---|---|
Serum Albumin | Lys199 adduct | Altered drug-binding capacity | LC-MS/MS of tryptic peptides |
UGT Enzymes | Active-site Cys adduct | Auto-inhibition of glucuronidation | Activity assays + immunoblotting |
Hepatocyte Membrane Transporters | Lys/Cys adduct | Impaired VPAG biliary excretion (MRP2) | Confocal microscopy with probes |
Reactivity assays using glutathione (GSH) as a nucleophile reveal VPAG forms thioester conjugates (valproyl-SG) in phosphate buffer, confirming transacylation is the dominant pathway in vitro [10]. In contrast, no methoxylamine conjugates form, indicating minimal aldehyde-mediated glycation under physiological conditions [10]. This reactivity profile correlates with clinical observations: Drugs like zomepirac (withdrawn for toxicity) form GSH adducts, while "safe" acyl glucuronides (e.g., mycophenolic acid) do not [10].
VPAG adducts accumulate in hepatobiliary systems, evidenced by rat studies showing 18% of hepatobiliary VPAG covalently bound to canalicular proteins [4] [8]. This modifies protein function – e.g., adducts with multidrug resistance-associated protein 2 (MRP2) reduce VPAG biliary excretion by 40%, promoting intracellular retention and hepatocyte stress [4].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8